tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C19H30N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4,5-dimethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: : In chemistry, tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving reaction mechanisms and kinetics .
Biology: : In biology, this compound is used in the study of enzyme interactions and protein binding. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: : In industry, this compound is used in the production of pharmaceuticals and agrochemicals. It is valued for its stability and reactivity, making it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl benzyl(4-hydroxybutyl)carbamate: Similar in structure but with a hydroxyl group instead of a dimethylpiperidinyl group.
tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Similar in structure but with a benzoyl group instead of a dimethylpiperidinyl group.
Uniqueness: : tert-Butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-21(12-16-9-7-6-8-10-16)13-17(15(14)2)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
RFSKETHKTZEBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1C)NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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